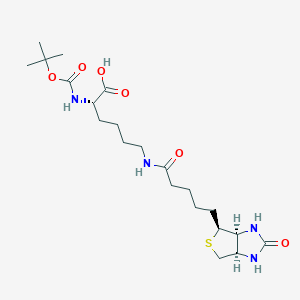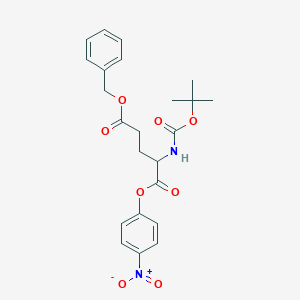
Boc-Glu(OBzl)-ONp
Übersicht
Beschreibung
Boc-Glu(OBzl)-ONp, also known as tert-butoxycarbonyl-L-glutamic acid 5-benzyl ester 4-nitrophenyl ester, is a derivative of glutamic acid. It is commonly used in peptide synthesis due to its ability to protect the amino group and facilitate the formation of peptide bonds. This compound is particularly useful in solid-phase peptide synthesis, where it helps in the sequential addition of amino acids to form peptides.
Wissenschaftliche Forschungsanwendungen
Boc-Glu(OBzl)-ONp is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Development: Employed in the synthesis of peptide-based drugs and inhibitors.
Bioconjugation: Utilized in the conjugation of peptides to other biomolecules for research purposes.
Enzyme Studies: Used in the study of enzyme-substrate interactions and enzyme kinetics.
Wirkmechanismus
Target of Action
Boc-Glu(OBzl)-ONp is primarily a glutamic acid derivative . It is used as a building block in the synthesis of peptide-based inhibitors for human caspases and HRV 3C protease . These targets play crucial roles in apoptosis (programmed cell death) and viral replication, respectively.
Mode of Action
As an N-terminal protected amino acid, this compound is used in solid-phase peptide synthesis (SPPS) to create unique peptides containing glutamate benzyl ester residues . These peptides can inhibit the activity of human caspases and HRV 3C protease, thereby affecting apoptosis and viral replication .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving apoptosis and viral replication. By inhibiting human caspases, the compound can potentially disrupt the normal process of apoptosis. Similarly, by inhibiting HRV 3C protease, it can interfere with the life cycle of rhinoviruses .
Result of Action
The primary result of this compound’s action is the inhibition of human caspases and HRV 3C protease . This can lead to disruption of apoptosis and viral replication, potentially making it useful in the treatment of diseases involving abnormal apoptosis or caused by rhinoviruses .
Biochemische Analyse
Biochemical Properties
Boc-Glu(OBzl)-ONp plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins during the peptide synthesis process . The nature of these interactions is primarily through the formation of peptide bonds, which are essential for the creation of peptides.
Cellular Effects
The effects of this compound on cells are primarily observed during the process of peptide synthesis. It influences cell function by contributing to the formation of peptides, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its involvement in the formation of peptide bonds. This process involves binding interactions with biomolecules, potentially influencing enzyme activity and changes in gene expression .
Metabolic Pathways
This compound is involved in the metabolic pathways related to peptide synthesis. It interacts with enzymes and cofactors during this process, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are primarily related to its role in peptide synthesis. It may interact with transporters or binding proteins during this process, potentially affecting its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound is likely to be associated with the sites of peptide synthesis within the cell. Any effects on its activity or function would be related to its role in this process .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Glu(OBzl)-ONp involves several steps. Initially, L-glutamic acid is protected at the amino group with a tert-butoxycarbonyl (Boc) group. The carboxyl group is then esterified with benzyl alcohol to form Boc-Glu(OBzl)-OH. Finally, the hydroxyl group is activated with 4-nitrophenyl chloroformate to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Boc-Glu(OBzl)-ONp undergoes several types of chemical reactions, including:
Substitution Reactions: The 4-nitrophenyl ester group can be substituted by nucleophiles such as amines, leading to the formation of peptide bonds.
Hydrolysis: The ester bonds in this compound can be hydrolyzed under acidic or basic conditions, resulting in the formation of Boc-Glu(OBzl)-OH and 4-nitrophenol.
Deprotection: The Boc group can be removed under acidic conditions, yielding the free amino group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines and peptide coupling agents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Hydrolysis: Acidic conditions (e.g., trifluoroacetic acid) or basic conditions (e.g., sodium hydroxide) are used.
Deprotection: Trifluoroacetic acid is commonly used to remove the Boc group.
Major Products Formed
Peptide Bonds: Formation of peptide bonds with amines.
Hydrolysis Products: Boc-Glu(OBzl)-OH and 4-nitrophenol.
Deprotected Amino Acid: Free amino group after Boc removal.
Vergleich Mit ähnlichen Verbindungen
Boc-Glu(OBzl)-ONp can be compared with other similar compounds such as:
Boc-Glu(OBzl)-OH: Lacks the 4-nitrophenyl ester group and is less reactive in peptide bond formation.
Fmoc-Glu(OBzl)-ONp: Uses a fluorenylmethyloxycarbonyl (Fmoc) group instead of Boc for amino protection, offering different deprotection conditions.
Boc-Glu-OtBu: Uses tert-butyl ester instead of benzyl ester, affecting the stability and reactivity of the compound.
This compound is unique due to its combination of Boc protection and 4-nitrophenyl ester activation, making it highly effective in peptide synthesis.
Eigenschaften
IUPAC Name |
5-O-benzyl 1-O-(4-nitrophenyl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O8/c1-23(2,3)33-22(28)24-19(13-14-20(26)31-15-16-7-5-4-6-8-16)21(27)32-18-11-9-17(10-12-18)25(29)30/h4-12,19H,13-15H2,1-3H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWDKXKMKRUDOMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90394526 | |
| Record name | AC1MU65R | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90394526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7536-59-6 | |
| Record name | AC1MU65R | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90394526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


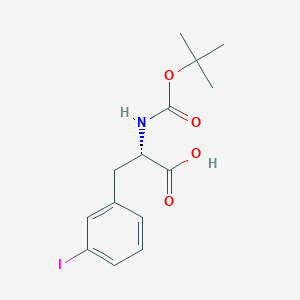

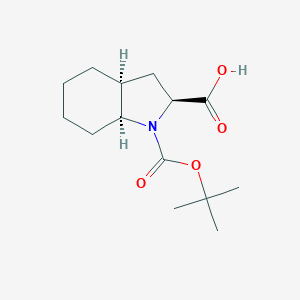

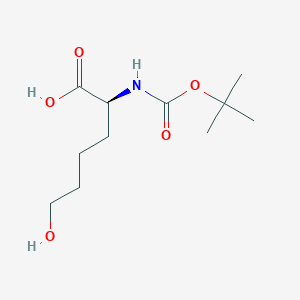
![(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoate](/img/structure/B558260.png)
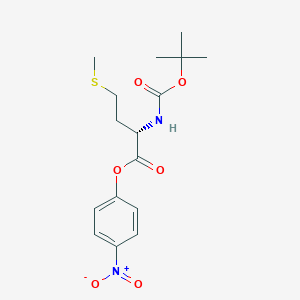
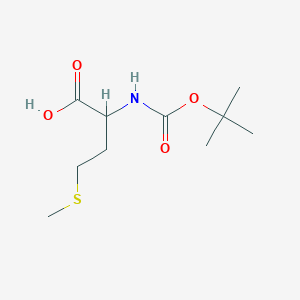

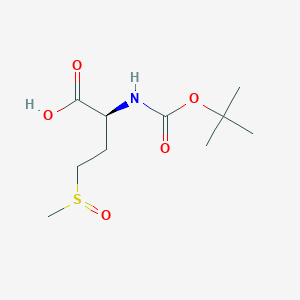
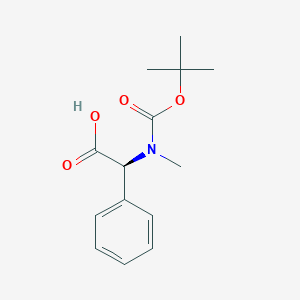
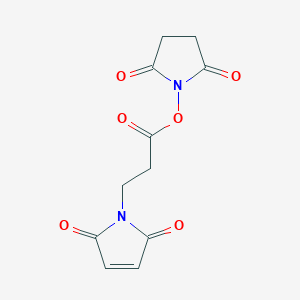
![Hexanoic acid, 6-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-](/img/structure/B558275.png)
